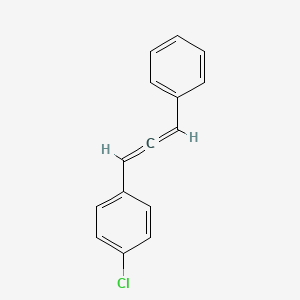
Benzene, 1-chloro-4-(3-phenyl-1,2-propadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-(3-phenyl-1,2-propadienyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chlorine atom and a 3-phenyl-1,2-propadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Benzene:
Friedel-Crafts Acylation: The 3-phenyl-1,2-propadienyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and aluminum chloride (AlCl₃) as a catalyst.
Reduction: The acylated product can be reduced using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd).
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and acylation processes, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition Reactions: The 3-phenyl-1,2-propadienyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) at high temperatures.
Electrophilic Aromatic Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) for sulfonation.
Addition Reactions: Hydrogen gas (H₂) with palladium catalyst (Pd).
Major Products:
Phenol and Diphenyl Ether: From nucleophilic substitution.
Nitrobenzene and Sulfonated Benzene: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties and drug development.
Industry:
Material Science: Employed in the production of polymers and advanced materials.
Mechanism of Action
Nucleophilic Substitution Mechanism:
Initial Addition: The nucleophile (e.g., hydroxide ion) adds to the aromatic ring, forming a negatively charged intermediate.
Loss of Halide Anion: The intermediate loses a halide anion, resulting in the substitution product.
Electrophilic Aromatic Substitution Mechanism:
Comparison with Similar Compounds
Chlorobenzene: Benzene with a single chlorine substituent.
Phenylacetylene: Benzene with an ethynyl group.
1-Chloro-4-phenoxybenzene: Benzene with a chlorine and phenoxy group.
Uniqueness:
Properties
CAS No. |
61692-96-4 |
|---|---|
Molecular Formula |
C15H11Cl |
Molecular Weight |
226.70 g/mol |
InChI |
InChI=1S/C15H11Cl/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-12H |
InChI Key |
REBJOUOSJMAOHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14576987.png)
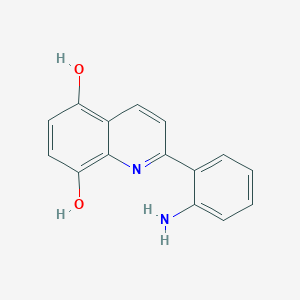
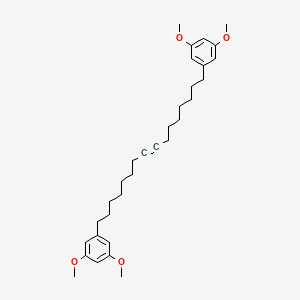
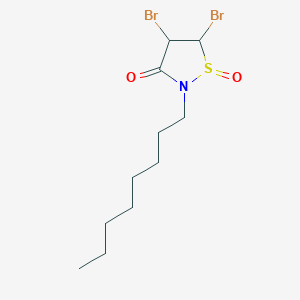
![5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol](/img/structure/B14577002.png)
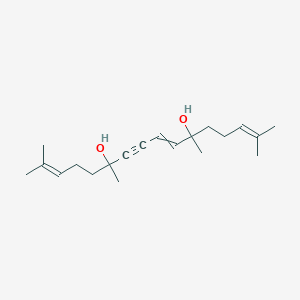
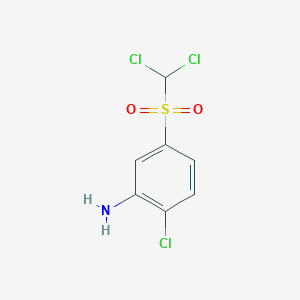
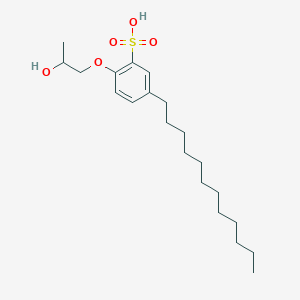
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577010.png)
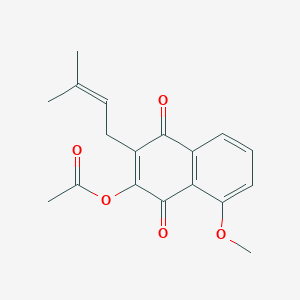
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(N-nitrosoacetamide)](/img/structure/B14577023.png)
![7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran](/img/structure/B14577031.png)
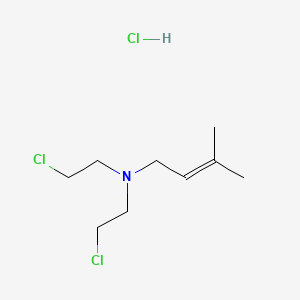
![N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide](/img/structure/B14577039.png)
